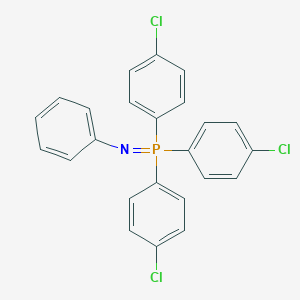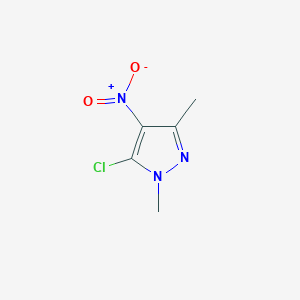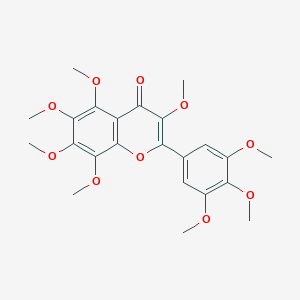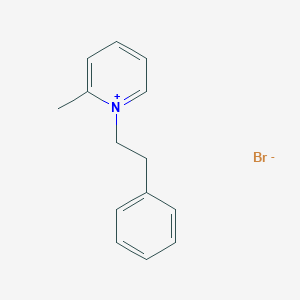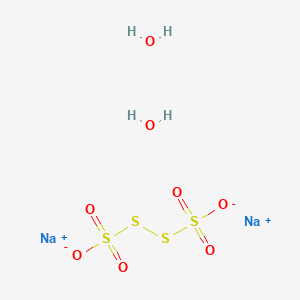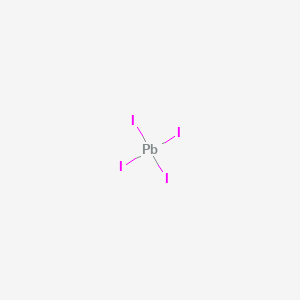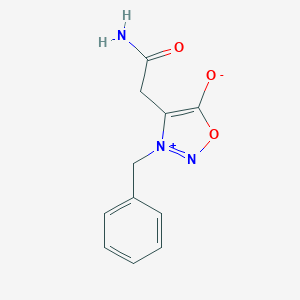![molecular formula C9H5N3O B083936 [1,2]Oxazolo[4,5-B]quinoxaline CAS No. 14094-93-0](/img/structure/B83936.png)
[1,2]Oxazolo[4,5-B]quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1,2]Oxazolo[4,5-B]quinoxaline is a heterocyclic compound that has gained significant attention in scientific research due to its unique structural properties and potential applications in various fields. It is a fused tricyclic system composed of an oxazole ring and a quinoxaline ring, which makes it an interesting target for synthetic chemists and pharmacologists.
Wirkmechanismus
The mechanism of action of [1,2]Oxazolo[4,5-B]quinoxaline is not fully understood. However, it has been reported to interact with various cellular targets such as DNA, enzymes, and receptors. It has been shown to inhibit the activity of topoisomerase II, an enzyme that plays a critical role in DNA replication and transcription. It also exhibits potent inhibitory activity against the kinase activity of c-Src, an oncogenic protein that is overexpressed in many types of cancer.
Biochemische Und Physiologische Effekte
[1,2]Oxazolo[4,5-B]quinoxaline has been shown to exhibit a wide range of biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells by activating the caspase pathway. It also inhibits the replication of several viruses, including HIV, hepatitis B, and herpes simplex virus. In addition, it has been shown to modulate the activity of neurotransmitters such as dopamine and serotonin, which makes it a potential drug candidate for the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of [1,2]Oxazolo[4,5-B]quinoxaline is its ease of synthesis and purification. It can be obtained in high yield and purity using the optimized synthetic method. It also exhibits potent biological activity at low concentrations, which makes it an attractive target for drug discovery. However, one of the limitations of [1,2]Oxazolo[4,5-B]quinoxaline is its poor solubility in aqueous solutions, which makes it difficult to study its biological activity in vitro.
Zukünftige Richtungen
There are several future directions for the research on [1,2]Oxazolo[4,5-B]quinoxaline. One of the directions is to explore its potential as a drug candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate its role in modulating the immune system and its potential as an immunomodulatory agent. Furthermore, the development of new synthetic methods for [1,2]Oxazolo[4,5-B]quinoxaline and its derivatives could lead to the discovery of new biological activities and applications.
Synthesemethoden
The synthesis of [1,2]Oxazolo[4,5-B]quinoxaline involves the condensation of 2-aminobenzamide with glyoxal in the presence of acetic acid. The resulting product is then subjected to cyclization with formic acid to obtain the target compound. This method has been optimized by several researchers to improve the yield and purity of the product.
Wissenschaftliche Forschungsanwendungen
[1,2]Oxazolo[4,5-B]quinoxaline has been extensively studied for its potential applications in various fields such as medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, it has been reported to exhibit anticancer, antiviral, and antibacterial activities. It also shows potential as a drug candidate for the treatment of Alzheimer's disease and Parkinson's disease. In materials science, it has been used as a building block for the synthesis of organic semiconductors and fluorescent dyes. In organic electronics, it has been utilized as a hole-transporting material in organic light-emitting diodes.
Eigenschaften
CAS-Nummer |
14094-93-0 |
|---|---|
Produktname |
[1,2]Oxazolo[4,5-B]quinoxaline |
Molekularformel |
C9H5N3O |
Molekulargewicht |
171.16 g/mol |
IUPAC-Name |
[1,2]oxazolo[4,5-b]quinoxaline |
InChI |
InChI=1S/C9H5N3O/c1-2-4-7-6(3-1)11-8-5-10-13-9(8)12-7/h1-5H |
InChI-Schlüssel |
PEKVEFZJNXSPFD-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C3C=NOC3=N2 |
Kanonische SMILES |
C1=CC=C2C(=C1)N=C3C=NOC3=N2 |
Synonyme |
Isoxazolo[4,5-b]quinoxaline (8CI,9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




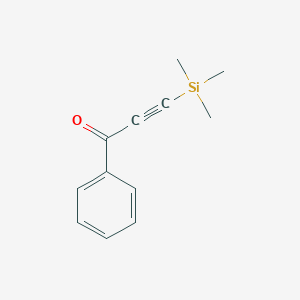

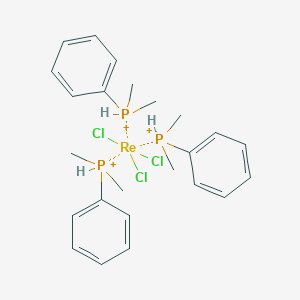
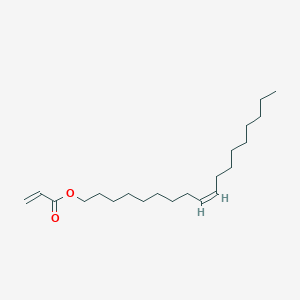
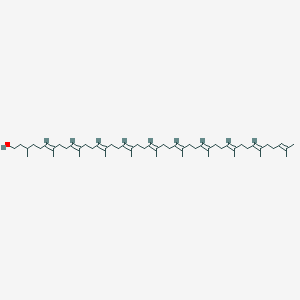
![3-[(4-Methoxyphenyl)thio]propanoic acid](/img/structure/B83864.png)
